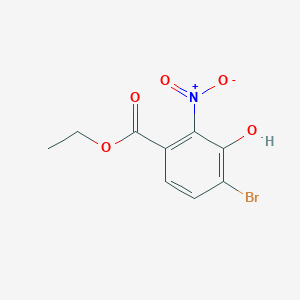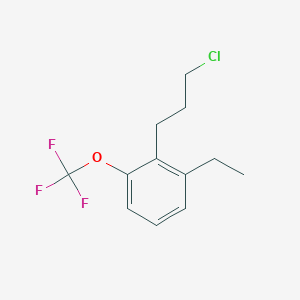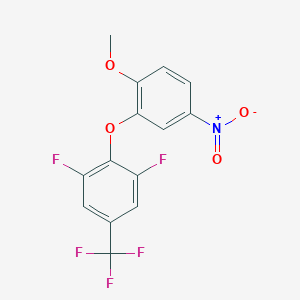
L-Phenylalanine, 2-iodo-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, 2-iodo-, phenylmethyl ester is a derivative of L-Phenylalanine, an essential amino acid This compound is characterized by the presence of an iodine atom at the second position of the benzene ring and a phenylmethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2-iodo-, phenylmethyl ester typically involves the iodination of L-Phenylalanine followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated L-Phenylalanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate esters, while reduction can produce phenylmethyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, 2-iodo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in amino acid transport and metabolism.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of L-Phenylalanine, 2-iodo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to be selectively transported by the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids. This selective transport can enhance the compound’s bioavailability and target specificity, making it a promising candidate for drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: The parent amino acid without the iodine and ester modifications.
L-Phenylalanine methyl ester: Similar ester group but lacks the iodine atom.
2-Iodo-L-Phenylalanine: Contains the iodine atom but lacks the ester group
Uniqueness
L-Phenylalanine, 2-iodo-, phenylmethyl ester is unique due to the combination of the iodine atom and the phenylmethyl ester group.
Eigenschaften
Molekularformel |
C16H16INO2 |
|---|---|
Molekulargewicht |
381.21 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-3-(2-iodophenyl)propanoate |
InChI |
InChI=1S/C16H16INO2/c17-14-9-5-4-8-13(14)10-15(18)16(19)20-11-12-6-2-1-3-7-12/h1-9,15H,10-11,18H2/t15-/m0/s1 |
InChI-Schlüssel |
UDGLQVQTIYLLLW-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CC=C2I)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=CC=C2I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)






![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)

